![molecular formula C19H21F3N4 B2979201 3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034610-34-7](/img/structure/B2979201.png)
3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is C21H23F3N2 . Its average mass is approximately 360.42 Da . The trifluoromethyl group contributes to its lipophilicity and may influence its pharmacokinetic properties.
Scientific Research Applications
Synthesis and Biological Activity
Compounds related to 3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine have been synthesized and evaluated for their potential in various biological activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities against different bacterial strains, including E. coli, S. aureus, and S. mutans, with some compounds demonstrating better activities than the reference antibiotic Ciprofloxacin (Mekky & Sanad, 2020). Additionally, triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated as anti-diabetic drugs, showcasing significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antidepressant and Antihistaminic Effects
Research on pyridazine derivatives, including those with arylpiperazinyl moieties, has also explored their potential antidepressant effects. The behavioral profile of two potential antidepressant pyridazine derivatives in mice suggested promising outcomes, highlighting the scope of these compounds in psychopharmacological applications (Rubat, Coudert, Bastide, & Tronche, 1995). Moreover, a series of compounds were synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration, showing significant antihistaminic activity and an inhibitory effect on eosinophil chemotaxis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Antiviral and Antimicrobial Potential
Another area of research focuses on the antimicrobial and antiviral potential of related compounds. Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable anti-avian influenza virus activity, indicating these compounds' potential in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
3-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4/c20-19(21,22)16-5-1-3-14(11-16)13-25-7-9-26(10-8-25)18-12-15-4-2-6-17(15)23-24-18/h1,3,5,11-12H,2,4,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHRQWETWZKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

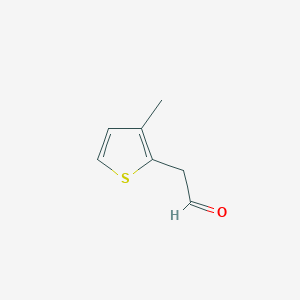
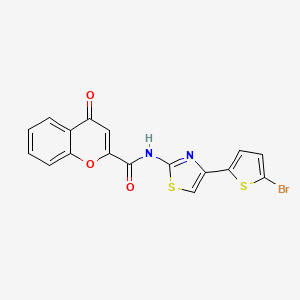
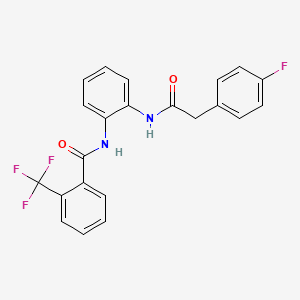
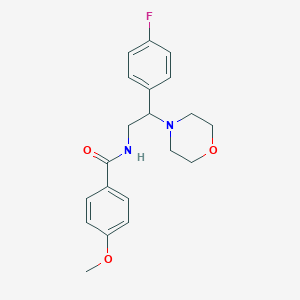
![2-(4-bromothiophene-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2979123.png)
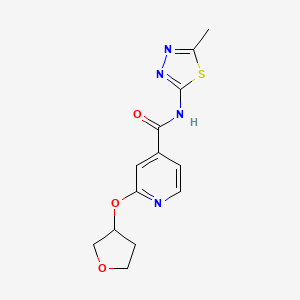


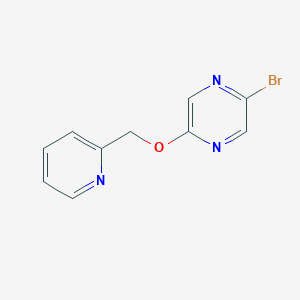
![(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide](/img/structure/B2979133.png)
![N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2979136.png)
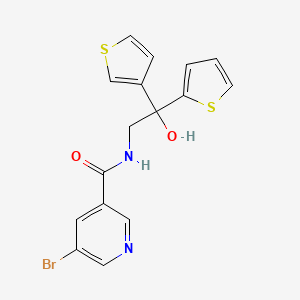
![3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2979138.png)
